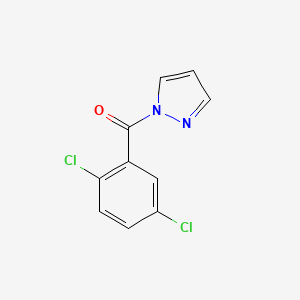![molecular formula C16H15ClN2O3 B5701455 N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as CMI-977, is a synthetic compound that has been developed for its potential therapeutic use. This compound belongs to the class of compounds known as phospholipase A2 inhibitors. Phospholipase A2 is an enzyme that plays a key role in the inflammatory response, and inhibitors of this enzyme have been shown to have anti-inflammatory effects.
Wirkmechanismus
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide works by inhibiting the activity of phospholipase A2, which is an enzyme that plays a key role in the inflammatory response. By inhibiting this enzyme, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide can reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects:
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have several biochemical and physiological effects. In preclinical studies, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of neutrophils, which are cells that play a key role in the inflammatory response. N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is that it has been shown to have potent anti-inflammatory effects, which can be useful in studying the inflammatory response. However, one limitation of using N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is that it may not be specific to phospholipase A2, and may also inhibit other enzymes, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One potential direction is to investigate the use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in combination with other anti-inflammatory drugs, to determine if it has synergistic effects. Another potential direction is to investigate the use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in the treatment of other inflammatory conditions, such as asthma. Finally, further studies could be conducted to investigate the potential use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in the treatment of cancer.
Synthesemethoden
The synthesis of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 2-hydroxybenzoic acid to form the corresponding ester. The ester is then reacted with N-(tert-butoxycarbonyl)glycine to form the corresponding amide. This amide is then reacted with 2-(4-chloro-3-methylphenoxy)acetyl chloride to form the final product, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic use in a variety of conditions, including inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as in the treatment of cancer. In preclinical studies, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-9-13(7-8-14(11)17)21-10-15(20)22-19-16(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADZHGIOGHADFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5701387.png)
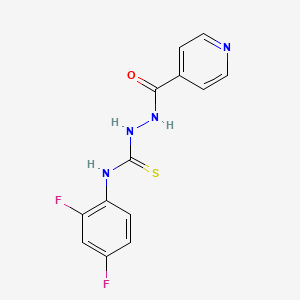
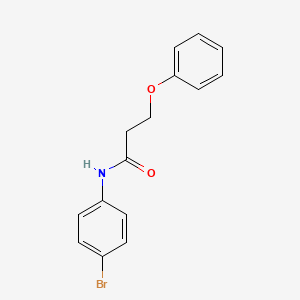
![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5701411.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5701414.png)
![N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide](/img/structure/B5701416.png)
![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)
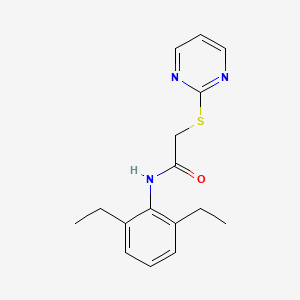
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)
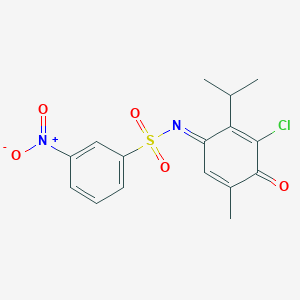
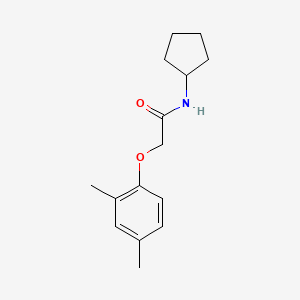
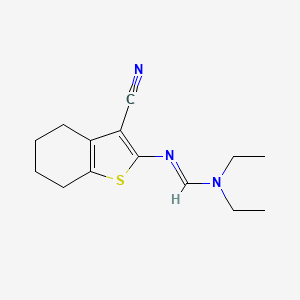
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
